molecular formula C18H25NO3 B5690710 4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one

4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one

Cat. No. B5690710
M. Wt: 303.4 g/mol
InChI Key: GTOWSAHBKKWOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in research and drug development.

Mechanism of Action

The exact mechanism of action of 4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. This results in an increase in GABAergic neurotransmission, leading to a decrease in neuronal excitability and a potential reduction in seizures and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, leading to a reduction in neuronal activity and potential anticonvulsant effects. It has also been shown to have anti-inflammatory and analgesic effects, potentially through the modulation of the immune system and the inhibition of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of 4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one is its potential as a research tool for investigating the role of GABAergic neurotransmission in various neurological disorders. It may also have potential as a therapeutic agent for the treatment of these disorders. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one. These include further investigation into its mechanism of action, potential therapeutic applications for neurological disorders and other conditions, and the development of more potent and selective analogs. Additionally, research could focus on the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs or compounds.

Synthesis Methods

The synthesis of 4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one involves the reaction of cyclopropylamine with 2-methoxyphenylacetic acid, followed by the addition of 1-bromo-3-chloropropane and subsequent cyclization with methyl acetoacetate. The final product is obtained by purification through column chromatography.

Scientific Research Applications

4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one has shown potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(14-8-9-14)12-17(20)19(13-18)10-5-11-22-16-7-4-3-6-15(16)21-2/h3-4,6-7,14H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOWSAHBKKWOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1)CCCOC2=CC=CC=C2OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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